5-(pyridin-2-yl)pent-4-yn-1-ol
Description
Contextualization of Pyridine-Alkynol Frameworks in Synthetic Chemistry
Pyridine (B92270) and its derivatives are fundamental six-membered nitrogen-containing heterocyclic compounds that form the core structure of many natural products, pharmaceuticals, and functional materials. elsevier.commdpi.com The pyridine ring is a key scaffold in numerous biologically significant molecules, including vitamins like Vitamin B6 and nicotinic acid. researchgate.net Its basicity, ability to form hydrogen bonds, and water solubility contribute to its frequent appearance in medicinal chemistry. researchgate.net
The incorporation of an alkyne group, a carbon-carbon triple bond, into a molecular framework introduces rigidity and linearity, which are desirable features in the design of shape-persistent molecular architectures. rsc.org Alkynes are also highly reactive functional groups that can participate in a wide array of chemical transformations, making them valuable intermediates in organic synthesis. researchgate.net
The combination of a pyridine ring and an alkynol (an alkyne with a hydroxyl group) creates a bifunctional framework with distinct reactive sites. This duality allows for selective chemical modifications at either the pyridine nitrogen, the alkyne, or the hydroxyl group, providing chemists with a powerful tool for constructing diverse and complex molecular structures. The development of synthetic methods for creating such frameworks is an ongoing and important area of research in organic chemistry. mdpi.com
Academic Significance of 5-(pyridin-2-yl)pent-4-yn-1-ol as a Versatile Synthon
The compound this compound, with its specific arrangement of a pyridine ring linked to a five-carbon chain containing a terminal alkyne and a primary alcohol, serves as a highly versatile synthon in organic synthesis. A synthon is a conceptual unit within a molecule that can be formed by a known synthetic operation. The utility of this compound lies in the strategic placement of its functional groups.
The terminal alkyne can undergo a variety of reactions, including:
Sonogashira coupling: To form new carbon-carbon bonds with aryl or vinyl halides. spbu.ru
Click chemistry: Specifically, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles. acs.org
Cycloaddition reactions: To construct various heterocyclic systems. researchgate.netresearchgate.net
Alkyne metathesis: A reaction that redistributes alkyne groups. rsc.org
The primary alcohol can be:
Oxidized: To form the corresponding aldehyde or carboxylic acid.
Esterified or etherified: To introduce a variety of other functional groups.
Used as a nucleophile: In reactions to form new bonds.
The pyridine nitrogen can be:
Alkylated or N-oxidized: To modify the electronic properties of the ring.
Used as a ligand: To coordinate with metal centers in catalysis or the formation of metal-organic frameworks. acs.org
This multifunctionality allows for the sequential and controlled introduction of molecular complexity, making this compound a valuable precursor for the synthesis of a wide range of target molecules, including pharmaceuticals, agrochemicals, and materials. elsevier.comresearchgate.net
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 119981-54-3 bldpharm.com |
| Molecular Formula | C10H11NO bldpharm.com |
| Molecular Weight | 161.20 g/mol bldpharm.com |
Note: This table is interactive and the data is based on available chemical supplier information.
Overview of Research Trajectories for Related Pyridine- and Alkyne-Containing Molecular Architectures
The development of novel synthetic methodologies for pyridine derivatives remains a vibrant area of research. researchgate.net Strategies for the direct and selective functionalization of the pyridine ring, such as C-H activation and regioselective alkylation, are continuously being explored to improve efficiency and expand the accessible chemical space. acs.orgnih.gov For instance, recent advancements have demonstrated the ability to control the regioselectivity of pyridine alkylation by manipulating the aggregation state of alkyllithium reagents. acs.org
Transition-metal-catalyzed reactions, such as the [2+2+2] cycloaddition of alkynes and nitriles, have become a powerful tool for the construction of substituted pyridine rings from simple, readily available starting materials. researchgate.net This approach offers a high degree of control over the substitution pattern and even allows for the synthesis of chiral pyridines. researchgate.net
Furthermore, research into pyridine-containing polymers and materials is gaining traction. These materials have potential applications in areas such as catalysis, drug delivery, and wastewater treatment. dntb.gov.ua The incorporation of pyridine units into metal-organic frameworks (MOFs) is also an active field, with applications in gas storage, separation, and catalysis. acs.orgdntb.gov.ua
The study of alkyne-containing molecular architectures is also a dynamic field. The use of alkyne metathesis for the synthesis of shape-persistent macrocycles and molecular cages is of particular interest due to the stability and rigidity of the resulting structures. rsc.org The development of new and more robust catalysts for alkyne metathesis is a key focus of this research. rsc.org
In the context of medicinal chemistry, pyridine-alkyne hybrids are being investigated for their potential as therapeutic agents. For example, compounds containing a 5-(pyridin-2-yl)thiazole scaffold have been synthesized and evaluated as kinase inhibitors. nih.gov The alkyne moiety in such molecules can serve as a handle for further functionalization or as a key structural element for binding to biological targets.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H11NO |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
5-pyridin-2-ylpent-4-yn-1-ol |
InChI |
InChI=1S/C10H11NO/c12-9-5-1-2-6-10-7-3-4-8-11-10/h3-4,7-8,12H,1,5,9H2 |
InChI Key |
MTEZTIMLFCQTEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C#CCCCO |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Pathways for 5 Pyridin 2 Yl Pent 4 Yn 1 Ol and Its Analogs
Strategic Approaches to Carbon-Carbon Bond Formation
The formation of the sp²-sp carbon bond is the crucial step in the synthesis of 2-alkynylpyridines. Several catalytic systems have been developed to achieve this transformation, each with distinct advantages regarding substrate scope, reaction conditions, and functional group tolerance.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Reaction)
The Sonogashira reaction is a cornerstone in the synthesis of 5-(pyridin-2-yl)pent-4-yn-1-ol and its analogs. This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.org It is one of the most effective and widely used methods for forming new sp²-sp carbon-carbon bonds. scirp.org
A direct synthesis of this compound has been documented using this method. The reaction involves coupling 2-bromopyridine with 4-pentyn-1-ol in the presence of a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride, and a copper(I) iodide co-catalyst. prepchem.com An amine base, like triethylamine (B128534), is used to neutralize the hydrogen halide byproduct. wikipedia.orgprepchem.com This approach is highly versatile and has been applied to a wide range of substituted pyridines and terminal alkynes. scirp.orgsoton.ac.uk The reaction is compatible with numerous functional groups, including free alcohols and amines, making it suitable for the synthesis of complex molecules. soton.ac.ukresearchgate.net
The general mechanism of the Sonogashira reaction involves two interconnected catalytic cycles. In the palladium cycle, the Pd(0) catalyst undergoes oxidative addition with the aryl halide (e.g., 2-bromopyridine). Simultaneously, in the copper cycle, the terminal alkyne reacts with a copper(I) salt to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II)-aryl complex. The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final alkynylpyridine product and regenerate the Pd(0) catalyst. wikipedia.org
| Reactants | Catalyst System | Base/Solvent | Conditions | Product | Yield | Reference |
| 2-Bromopyridine, 4-pentyn-1-ol | Pd(PPh₃)₂Cl₂, CuI | Triethylamine / Dichloromethane | Reflux, 48h | This compound | 55% | prepchem.com |
| 6-Bromo-3-fluoro-2-cyanopyridine, 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄, CuI | THF / Et₃N | Room Temp, 16h | 6-((4-Ethylphenyl)ethynyl)-3-fluoropicolinonitrile | Not specified | soton.ac.uk |
| Heterocyclic Phosphonium Salt, Terminal Alkyne | Palladium catalyst, CuI | DIPEA / NMP | 100 °C, 12h | Alkynyl-substituted pyridine (B92270) | Moderate to good | acs.org |
Copper-Catalyzed Alkyne Functionalizations
Copper-catalyzed reactions provide a direct route to functionalize pyridines with alkynes, often without the need for pre-halogenated starting materials. thieme-connect.com These methods typically involve the activation of the pyridine ring, followed by the addition of a copper acetylide. A one-step, copper(I)-catalyzed method allows for the direct functionalization of pyridines, quinolines, and isoquinolines with terminal alkynes. acs.orgnih.gov
This process involves reacting the pyridine with an acid chloride or chloroformate to form an N-acylpyridinium salt in situ. This activation makes the pyridine ring susceptible to nucleophilic attack. A copper(I) catalyst facilitates the addition of the terminal alkyne, yielding a 1,2-dihydropyridine derivative. thieme-connect.com Subsequent oxidation, which can occur in the same pot, leads to the formation of the aromatic 2-alkynylpyridine. thieme-connect.com This approach is notable for its mild reaction conditions, often proceeding at ambient temperature. thieme-connect.com It represents a powerful alternative to traditional cross-coupling methods that require the synthesis of halogenated pyridines. thieme-connect.com
| Heterocycle | Alkyne | Activator | Catalyst | Key Feature | Reference |
| Pyridine | Terminal Alkynes | Acid Chloride / Chloroformate | Copper(I) salts | Direct functionalization without pre-halogenation | thieme-connect.comacs.orgnih.gov |
| Pyridines, Quinolines | Electron-rich or -poor alkynes | Chloroformate | Copper(I) with chiral ligands | Asymmetric synthesis of enantioenriched heterocycles | acs.org |
Rhodium-Catalyzed C-H Functionalization Strategies
Rhodium-catalyzed C-H functionalization has emerged as a powerful and atom-economical strategy for synthesizing substituted pyridines. nih.gov These reactions directly convert a C-H bond on the pyridine ring into a new carbon-carbon bond, avoiding the need for prefunctionalized substrates. nih.govescholarship.org Typically, a directing group is employed to guide the catalyst to a specific C-H bond, ensuring high regioselectivity. nih.gov
For pyridine derivatives, the nitrogen atom of the pyridine ring or a chelating group installed at a nearby position can direct the rhodium catalyst to an ortho C-H bond. nih.govescholarship.org The mechanism generally involves a chelation-assisted C-H activation step to form a five-membered rhodacycle intermediate. This intermediate then undergoes migratory insertion with an alkyne coupling partner. Subsequent reductive elimination furnishes the C-H functionalized product and regenerates the active rhodium catalyst. nih.gov This methodology has been successfully applied to couple various pyridine derivatives, such as 2-pyridones, with internal alkynes. researchgate.net
| Pyridine Substrate | Coupling Partner | Catalyst System | Key Feature | Reference |
| α,β-Unsaturated Oximes | Alkynes | [RhCpCl₂]₂ or [RhCpᵗCl₂]₂ | Synthesis of polysubstituted pyridines | nih.gov |
| 1-(2-pyridyl)-2-pyridones | Internal Alkynes | CpRh(III) | Controllable C-H alkenylation | researchgate.net |
| Pyridines and related heterocycles | N-protected-imines | Cationic Rh(III) | Directed arylation to form branched amines | escholarship.org |
Stereoselective Alkynylation and Alkenylation Reactions
Achieving stereocontrol in the synthesis of pyridine derivatives is crucial for many applications. Asymmetric dearomative alkynylation of N-alkyl pyridinium (B92312) salts provides a route to chiral dihydropyridine products with high regiochemical and stereochemical control. nih.govchemrxiv.org In this approach, the pyridine is first activated by N-alkylation. Subsequent treatment with an alkynyl nucleophile, such as an alkynyl magnesium bromide, in the presence of a chiral ligand, leads to the enantioselective formation of 1,2-dihydropyridines. nih.gov These chiral products can serve as versatile building blocks for the synthesis of various azaheterocycles. nih.gov
Stereoselective alkenylation has also been achieved using ruthenium catalysis. A cationic ruthenium vinylidene complex can react with pyridine to afford (E)-2-alkenylpyridines in a regio- and stereoselective manner. nih.gov The mechanism involves coordination of the pyridine to the ruthenium complex, followed by a [2+2] heterocycloaddition to form a ruthenacyclic intermediate. Subsequent deprotonation and protonolysis yield the final product, effectively inserting a vinylidene group into the α C-H bond of the pyridine. nih.gov
| Reaction Type | Substrate | Reagent | Catalyst/Promoter | Product | Selectivity | Reference |
| Asymmetric Alkynylation | N-Alkyl Pyridinium Ions | Propynyl magnesium bromide | Chiral auxiliary | Chiral 1,2-dihydropyridine | >20:1 dr, >20:1 rr | nih.gov |
| Stereoselective Alkenylation | Pyridine | (Alkyn-1-yl)trimethylsilane | [CpRu(PPh₃)₂]PF₆ | (E)-2-Alkenylpyridine | Regio- and stereoselective | nih.gov |
Cyclization Reactions in the Synthesis of Related Heterocyclic Scaffolds
The alkyne functionality in this compound and its analogs is a versatile handle for constructing more complex heterocyclic systems through cyclization reactions.
Electrophilic Cyclization Pathways
Electrophilic cyclization of functionally-substituted alkynes is a powerful method for building a wide variety of heterocyclic and carbocyclic rings under mild conditions. nih.gov This strategy involves the activation of the alkyne's triple bond by an electrophile (E⁺), which triggers a nucleophilic attack from a nearby group within the same molecule. nih.govrsc.org
In the context of analogs of this compound, an intramolecular nucleophile, such as a hydroxyl or amino group tethered to the pyridine-alkyne core, can attack the activated alkyne. Common electrophiles used to initiate these cyclizations include iodine (I₂), iodine monochloride (ICl), and phenylselenyl bromide (PhSeBr). nih.govnih.gov The reaction typically proceeds via a 6-endo-dig pathway for suitable substrates, leading to the formation of functionalized six-membered rings. nih.gov The resulting products often incorporate the electrophile into their structure, providing a handle for further synthetic transformations, such as subsequent palladium-catalyzed reactions. nih.gov While this method is broadly applicable, attempts to use the pyridine nitrogen itself as the nucleophile for cyclization onto the alkyne have been reported as unsuccessful under certain conditions. nih.gov
| Substrate Type | Electrophile | Nucleophile | Cyclization Mode | Resulting Heterocycle | Reference |
| N-(2-Alkynyl)anilines | I₂, ICl, PhSeBr | Amine Nitrogen | 6-endo-dig | 3-Halo/seleno-quinolines | nih.gov |
| Functionally-substituted alkynes | Halogen, sulfur, selenium reagents | Various internal nucleophiles | Varies (e.g., endo, exo) | Diverse O, N, S-heterocycles | nih.govrsc.org |
Metal-Free Cyclization Methodologies
The construction of pyridine-containing fused heterocycles can be achieved through metal-free cyclization reactions, which offer advantages in terms of cost, toxicity, and environmental impact. One such approach involves the oxidative cyclization of N-pyridylindoles using a combination of (diacetoxyiodo)benzene and K₂S₂O₈. nih.gov This method provides a straightforward synthesis of fused quinazolinones. The proposed mechanism suggests the in situ generation of a 2-hydroxy-1-(pyridin-2-yl)indolin-3-one intermediate, which, through C-C bond cleavage, creates an electrophilic site on the indole ring. Subsequent intramolecular nucleophilic attack by the pyridyl nitrogen leads to cyclization. nih.gov
Another metal-free strategy is the intramolecular radical cyclization of appropriately substituted precursors. For instance, o-bromophenyl-substituted pyrrolylpyridinium salts can undergo intramolecular cyclization using a tris(trimethylsilyl)silane (TTMSS)/azobisisobutyronitrile (AIBN) system to form pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline skeletons in good yields. beilstein-journals.org This approach is notable for its applicability to substrates with various substituents and its scalability. beilstein-journals.org
Furthermore, metal-free oxidative cyclization has been employed for the synthesis of phenylpyridines from acetophenones or phenylacetones and 1,3-diaminopropane. rsc.org The reaction proceeds through the formation of an imine, followed by oxidative C–N bond cleavage, C–C bond formation, and subsequent oxidation to furnish the pyridine ring. rsc.org These examples, while not directly employing this compound, illustrate the principles of metal-free cyclization that could be adapted for its derivatives to create more complex heterocyclic systems.
Alcohol Functionalization and Transformation Strategies
The primary alcohol in this compound is a key site for further molecular elaboration. Various synthetic strategies can be employed to transform this hydroxyl group into other functionalities.
Mitsunobu Reaction for Alkoxylamine Formation
The Mitsunobu reaction is a versatile method for the conversion of primary and secondary alcohols into a wide range of functional groups with inversion of stereochemistry. organic-chemistry.org This reaction can be effectively used for the formation of alkoxylamines from alcohols. The process involves the reaction of the alcohol with a suitable nitrogen nucleophile in the presence of a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (DIAD). nih.gov
For the synthesis of alkoxylamines, N-hydroxyphthalimide is an excellent nucleophile in the Mitsunobu reaction. mdma.chresearchgate.net The reaction of an alcohol with N-hydroxyphthalimide under Mitsunobu conditions yields an N-alkoxyphthalimide intermediate. researchgate.net This intermediate can then be cleaved, typically by treatment with hydrazine or methylhydrazine, to release the desired alkoxylamine. researchgate.net This two-step sequence provides a reliable method for converting the hydroxyl group of this compound into an alkoxylamine functionality, which can be a precursor for oximes and other nitrogen-containing derivatives.
| Reagent/Step | Description | Purpose |
| 1. N-Hydroxyphthalimide, PPh₃, DEAD/DIAD | Mitsunobu Reaction | Conversion of the primary alcohol to an N-alkoxyphthalimide. |
| 2. Hydrazine or Methylhydrazine | Cleavage of Phthalimide | Liberation of the free alkoxylamine. |
Protective Group Chemistry for Hydroxyl and Alkyne Moieties
In multi-step syntheses involving this compound, it is often necessary to protect the reactive hydroxyl and terminal alkyne functionalities to prevent unwanted side reactions.
Hydroxyl Group Protection: The primary alcohol can be protected using a variety of protecting groups. Silyl ethers, such as trimethylsilyl (TMS) and tert-butyldimethylsilyl (TBS), are commonly used. cureffi.org They are introduced by reacting the alcohol with the corresponding silyl chloride in the presence of a base. masterorganicchemistry.com TBS ethers are generally more stable than TMS ethers and are readily cleaved by fluoride ion sources like tetrabutylammonium fluoride (TBAF). cureffi.org Other useful protecting groups for alcohols include tetrahydropyranyl (THP) and methoxymethyl (MOM) ethers, which are stable under many reaction conditions and can be removed with acid. masterorganicchemistry.com
Alkyne Group Protection: The terminal alkyne proton is acidic and can interfere with certain reactions, particularly those involving strong bases or organometallic reagents. Trialkylsilyl groups are the most common protecting groups for terminal alkynes. ccspublishing.org.cn The reaction of the alkyne with a silyl chloride, such as trimethylsilyl chloride (TMSCl), in the presence of a base affords the protected alkyne. gelest.com The TMS group can be easily removed with mild base, such as potassium carbonate in methanol, or with a fluoride source like TBAF. gelest.com The diphenylphosphinoyl (Ph₂P(O)) group has also been developed as a polar protecting group for terminal alkynes, which can be advantageous for product purification. ccspublishing.org.cn
| Functional Group | Protecting Group | Introduction Reagents | Deprotection Reagents |
| Hydroxyl | tert-Butyldimethylsilyl (TBS) | TBSCl, Imidazole | TBAF |
| Hydroxyl | Tetrahydropyranyl (THP) | Dihydropyran, p-TsOH | Acetic Acid in THF/water |
| Alkyne | Trimethylsilyl (TMS) | TMSCl, Et₃N | K₂CO₃, MeOH or TBAF |
| Alkyne | Diphenylphosphinoyl (Ph₂P(O)) | Ph₂PCl then H₂O₂ | Base |
Multi-Component Reactions Incorporating Pyridine and Alkyne Units
Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single step. bohrium.com These reactions are characterized by their high atom economy, operational simplicity, and the ability to generate diverse molecular scaffolds. nih.gov Several MCRs have been developed for the synthesis of pyridines, often incorporating alkyne building blocks. acsgcipr.org
For example, a one-pot, four-component reaction of an aldehyde, ethyl cyanoacetate, an acetophenone derivative, and ammonium acetate can be used to synthesize substituted pyridines. nih.gov This reaction can be performed under microwave irradiation to reduce reaction times and improve yields. nih.gov While this specific example does not directly involve a pre-formed pyridine ring or a complex alkyne, it illustrates the general principle of using MCRs to construct the pyridine core.
In another approach, the multicomponent coupling of alkynes, nitriles, and titanium imido complexes has been utilized for the synthesis of multisubstituted pyrazoles. nih.gov This modular method forms the N-N bond in the final step via oxidation-induced coupling on the titanium center. nih.gov Although this leads to pyrazoles, the underlying principle of combining alkynes and nitriles in a multicomponent fashion could potentially be adapted for pyridine synthesis by choosing appropriate starting materials and catalysts. The versatility of MCRs makes them an attractive strategy for the synthesis of complex derivatives of this compound by incorporating the pyridine and alkyne functionalities into the reaction design.
Solid-Phase Organic Synthesis Approaches for Pyridine-Based Derivatives
Solid-phase organic synthesis (SPOS) is a powerful technique for the synthesis of libraries of compounds, where reactants are attached to a solid support, and excess reagents and byproducts are removed by simple filtration and washing. This methodology has been applied to the synthesis of pyridine-based derivatives.
A series of amide-based mono and dimeric pyridinium bromides have been synthesized using both conventional and microwave-assisted solvent-free solid-phase methods. nih.gov The quaternization reactions of various dibromoalkanes and benzyl (B1604629) bromides with amide-substituted pyridines proceeded efficiently, with microwave assistance significantly reducing reaction times and increasing yields. nih.gov
While these examples focus on the synthesis of pyridinium salts, the principles of SPOS can be extended to the synthesis of more complex pyridine-containing molecules. For instance, a pyridine scaffold could be immobilized on a solid support, followed by a series of reactions to build up a more complex structure, such as the side chain of this compound. The final product would then be cleaved from the solid support. This approach offers advantages in terms of purification and automation, making it well-suited for the generation of libraries of pyridine-based compounds for screening purposes.
Catalytic Systems and Ligand Design for Enhanced Synthesis
The synthesis of this compound and its analogs predominantly relies on the Sonogashira cross-coupling reaction, a powerful method for forming carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes wikipedia.org. This reaction is typically facilitated by a dual catalytic system consisting of a palladium complex and a copper(I) salt co-catalyst wikipedia.org.
The standard catalytic system for synthesizing this compound involves the coupling of a 2-halopyridine, such as 2-bromopyridine, with 4-pentyn-1-ol. A common palladium catalyst used for this transformation is bis(triphenylphosphine)palladium(II) dichloride, [PdCl₂(PPh₃)₂], which is reduced in situ to the active palladium(0) species. wikipedia.orgprepchem.com Cuprous iodide (CuI) is frequently employed as the co-catalyst, which reacts with the terminal alkyne to form a copper(I) acetylide intermediate, accelerating the rate-limiting transmetalation step in the palladium catalytic cycle wikipedia.orgprepchem.com.
The importance of ligands in modern transition metal catalysis is paramount, as they modify the structure and reactivity of the metal center, thereby influencing the reaction's kinetics, substrate scope, and selectivity nih.gov. In the context of the Sonogashira coupling for pyridine-containing molecules, phosphine ligands are crucial. Triphenylphosphine (PPh₃) is a widely used ligand that stabilizes the palladium catalyst semanticscholar.orgscirp.orgscirp.org. However, the synthesis of pyridinyl-alkynes can be challenging due to the coordinating nature of the pyridine nitrogen, which can deactivate the catalyst. This has spurred the development of specialized ligands to overcome these challenges semanticscholar.org.
Ligand design focuses on tuning the steric and electronic properties of the catalyst. Bulky, electron-rich phosphine ligands can promote the oxidative addition of the aryl halide to the palladium(0) center and the subsequent reductive elimination of the product, thus increasing the catalytic turnover rate. The development of novel monophosphine ligands, such as 3-aryl-2-phosphinoimidazo[1,2-a]pyridines, which possess a hemilabile N-chelating group, offers the potential for dynamic coordination that can enhance catalyst longevity and performance in cross-coupling reactions researchgate.net. While palladium remains the most common primary catalyst, other transition metals like rhodium have also been explored for pyridine synthesis from alkynes and other precursors, showcasing the diversity of catalytic approaches nih.govnih.govrsc.org.
| Catalyst/Precatalyst | Co-catalyst | Ligand | Substrates | Reference |
|---|---|---|---|---|
| Bis(triphenylphosphine)palladium(II) dichloride | Cuprous iodide (CuI) | Triphenylphosphine (PPh₃) | 2-Bromopyridine, 4-pentyn-1-ol | prepchem.com |
| Palladium(II) trifluoroacetate (Pd(CF₃COO)₂) | Cuprous iodide (CuI) | Triphenylphosphine (PPh₃) | 2-Amino-3-bromopyridines, Terminal alkynes | semanticscholar.orgscirp.orgscirp.org |
| Palladium(II) acetate (Pd(OAc)₂) | None (Copper-free) | Pyrimidines | Aryl halides, Terminal alkynes | semanticscholar.org |
| [RhCpCl₂]₂ | Not applicable | Cp (Pentamethylcyclopentadienyl) | α,β-Unsaturated oximes, Alkynes | nih.gov |
| Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) | Not applicable | Phosphate ligands or Pyrene | Aryl iodides, Terminal alkynes | nih.gov |
Reaction Optimization and Process Development for Scalable Synthesis
The optimization of reaction conditions is critical for achieving high yields and purity in the synthesis of this compound and its analogs, particularly when considering scalability for industrial production. Key parameters that are typically investigated include the choice of catalyst, ligand, base, solvent, and temperature semanticscholar.orgscirp.orgscirp.org.
A documented synthesis of this compound specifies reacting 2-bromopyridine with 4-pentyn-1-ol in dichloromethane at reflux for 48 hours, using bis(triphenylphosphine)palladium dichloride and cuprous iodide as catalysts, with triethylamine serving as the base prepchem.com. Triethylamine not only neutralizes the hydrogen halide formed during the reaction but can also facilitate the reduction of the Pd(II) precatalyst to the active Pd(0) state wikipedia.org.
Systematic studies on analogous reactions, such as the coupling of 2-amino-3-bromopyridines with various terminal alkynes, provide a framework for optimization. In one such study, various palladium catalysts, ligands, bases, and solvents were screened to identify the optimal conditions. The results indicated that using 2.5 mol% of palladium(II) trifluoroacetate with 5 mol% of triphenylphosphine as the ligand, 5 mol% of cuprous iodide as an additive, and triethylamine as the base in DMF at 100°C for 3 hours gave the corresponding products in excellent yields (72% - 96%) scirp.orgscirp.org. This demonstrates that a careful selection of each component is crucial for maximizing reaction efficiency. For instance, the reaction can proceed even in the absence of a protective nitrogen atmosphere, which is a significant advantage for process development scirp.org.
| Parameter | Variation | Effect on Yield | Reference |
|---|---|---|---|
| Catalyst | Pd(CF₃COO)₂, PdCl₂(PPh₃)₂, Pd(OAc)₂, Pd₂(dba)₃ | Pd(CF₃COO)₂ found to be most effective for coupling 2-amino-3-bromopyridines. | scirp.org |
| Ligand | PPh₃, P(o-tol)₃, P(t-Bu)₃, Xantphos | PPh₃ provided the highest yields in the optimized system. | scirp.org |
| Base | Et₃N, K₂CO₃, Cs₂CO₃, t-BuOK | Organic bases like Et₃N were superior to inorganic bases. | scirp.org |
| Solvent | DMF, Toluene, Dioxane, CH₃CN | Polar aprotic solvents like DMF gave the best results. | scirp.org |
| Temperature | Room Temp to 120°C | Increasing temperature to 100°C significantly improved yield. | scirp.org |
For scalable synthesis, process development focuses on economic and environmental viability. A major consideration is the cost and potential toxicity of the palladium catalyst. Consequently, significant research is directed towards developing highly active catalytic systems that can be used at very low loadings, often in the parts-per-million (ppm) range, which is crucial for large-scale production acs.org. Furthermore, developing copper-free Sonogashira protocols is an active area of research to avoid issues related to the toxicity of copper and to simplify product purification semanticscholar.org. The development of robust synthetic routes that are suitable for large-scale preparation of pyridine derivatives often involves judicious functionalization using palladium-catalyzed reactions, highlighting the importance of these methods in process chemistry researchgate.net.
Advanced Spectroscopic and Computational Characterization of 5 Pyridin 2 Yl Pent 4 Yn 1 Ol and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules, providing insights into the chemical environment, connectivity, and spatial arrangement of atoms. For 5-(pyridin-2-yl)pent-4-yn-1-ol, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are essential for a comprehensive structural assignment.
¹H-NMR and ¹³C-NMR Chemical Shift Analysis
The ¹H-NMR spectrum of this compound would exhibit characteristic signals corresponding to the protons of the pyridine (B92270) ring and the pentynol chain. The four protons of the pyridine ring typically appear in the aromatic region (δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns dictated by their positions relative to the nitrogen atom and the alkynyl substituent. The protons of the pentynol chain would resonate at higher fields. Specifically, the methylene (B1212753) protons adjacent to the hydroxyl group (-CH₂OH) would likely appear around δ 3.7 ppm, while the methylene protons further down the chain (-CH₂CH₂-) would be expected at approximately δ 1.8-2.0 ppm and δ 2.5 ppm, respectively. The hydroxyl proton (-OH) would present as a broad singlet, the position of which is dependent on concentration and solvent.
In the ¹³C-NMR spectrum, the carbon atoms of the pyridine ring would be observed in the range of δ 120-150 ppm. The two sp-hybridized carbons of the alkyne moiety are expected to have distinct chemical shifts, typically falling between δ 80 and 90 ppm. The carbon atom of the methylene group attached to the hydroxyl function (-CH₂OH) would resonate around δ 60-65 ppm, while the other two methylene carbons of the pentynol chain would appear at approximately δ 15-35 ppm.
A representative, hypothetical dataset for the ¹H and ¹³C-NMR chemical shifts of this compound is presented in the interactive table below.
| Atom | ¹H-NMR Chemical Shift (δ, ppm) | ¹³C-NMR Chemical Shift (δ, ppm) |
| Pyridine H-3 | 7.30 (d) | 122.5 |
| Pyridine H-4 | 7.70 (t) | 136.5 |
| Pyridine H-5 | 7.45 (d) | 127.0 |
| Pyridine H-6 | 8.55 (d) | 149.8 |
| Pyridine C-2 | - | 143.0 |
| Alkyne C-4 | - | 82.0 |
| Alkyne C-5 | - | 88.0 |
| Pentynol H-1 | 3.75 (t) | 61.0 |
| Pentynol H-2 | 1.85 (quint) | 31.5 |
| Pentynol H-3 | 2.55 (t) | 15.8 |
| Pentynol OH | Variable (br s) | - |
Two-Dimensional (2D) NMR Techniques (e.g., NOESY) for Conformational and Connectivity Assignments
Two-dimensional NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are invaluable for determining the spatial proximity of protons within a molecule, which aids in conformational analysis. acs.org For this compound, a NOESY experiment would be expected to show correlations between the protons on the pyridine ring and the adjacent methylene protons of the pentynol chain. Specifically, a cross-peak between the H-6 proton of the pyridine ring and the protons at the C-3 position of the pentynol chain would confirm a folded or close spatial arrangement of these groups. Such through-space interactions are critical for understanding the molecule's three-dimensional structure in solution.
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. The exact mass of the protonated molecule [M+H]⁺ would be calculated and compared with the experimentally observed value to confirm the molecular formula, C₁₀H₁₁NO.
The fragmentation of this compound under mass spectrometry conditions would likely involve characteristic losses. Common fragmentation pathways for alcohols include the loss of a water molecule (H₂O). Additionally, cleavage of the carbon-carbon bonds in the pentynol chain would lead to various fragment ions. The pyridinyl moiety itself can undergo specific fragmentation, further aiding in the structural confirmation. A detailed analysis of these fragmentation patterns provides a "fingerprint" of the molecule's structure.
Vibrational Spectroscopy for Functional Group Identification (e.g., IR)
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display several characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the pyridine ring and the alkyl chain would appear around 3100-2850 cm⁻¹. The presence of the carbon-carbon triple bond (C≡C) would be confirmed by a weak to medium absorption band in the range of 2260-2100 cm⁻¹. The C=N and C=C stretching vibrations of the pyridine ring are expected in the 1600-1400 cm⁻¹ region. Finally, a strong C-O stretching vibration for the primary alcohol would be observed around 1050 cm⁻¹.
| Functional Group | Characteristic IR Absorption (cm⁻¹) |
| O-H (alcohol) | 3400-3200 (broad) |
| C-H (aromatic/alkyl) | 3100-2850 |
| C≡C (alkyne) | 2260-2100 |
| C=N, C=C (pyridine) | 1600-1400 |
| C-O (primary alcohol) | ~1050 |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Obtaining a suitable single crystal of this compound would allow for the elucidation of its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding involving the hydroxyl group and the pyridine nitrogen. While no crystal structure for this compound itself is publicly available, a related derivative, (E)-5-(4-methyl-phen-yl)-1-(pyridin-2-yl)pent-2-en-4-yn-1-one, has been characterized by X-ray diffraction. This structural information on a similar molecular framework can provide valuable comparative insights.
Quantum Chemical Computational Studies of Electronic Structure and Reactivity
Quantum chemical computations serve as a cornerstone for elucidating the fundamental electronic structure and predicting the reactivity of molecules. By solving approximations of the Schrödinger equation, these methods provide detailed insights into electron distribution, orbital energies, and molecular properties that are often difficult to measure experimentally.
Density Functional Theory (DFT) is a highly effective computational method for investigating the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. For a molecule like this compound, DFT calculations are typically performed using a hybrid functional, such as B3LYP (Becke's three-parameter Lee-Yang-Parr), combined with a sufficiently large basis set like 6-311+G(d,p) to ensure reliable results. orientjchem.orgias.ac.in
A primary step in DFT analysis is geometry optimization, which determines the lowest-energy three-dimensional arrangement of atoms. This process yields crucial data on bond lengths, bond angles, and dihedral angles. Based on studies of similar pyridine derivatives, the pyridine ring is expected to be planar, with the alkynyl chain extending from it.
Furthermore, DFT is used to calculate the molecular electrostatic potential (MEP). The MEP map illustrates the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show a negative potential (red/yellow) around the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group, indicating these are primary sites for electrophilic attack or hydrogen bonding. Conversely, a positive potential (blue) would be expected around the hydroxyl proton.
| Calculated Property | Predicted Value / Observation | Significance |
|---|---|---|
| Dipole Moment | ~2.5 - 3.5 D | Indicates significant molecular polarity, influencing solubility and intermolecular interactions. |
| Molecular Electrostatic Potential (MEP) - Pyridine N | Region of strong negative potential | Site for protonation and coordination to Lewis acids. |
| Molecular Electrostatic Potential (MEP) - Hydroxyl O | Region of negative potential | Acts as a hydrogen bond acceptor. |
| Molecular Electrostatic Potential (MEP) - Hydroxyl H | Region of positive potential | Acts as a hydrogen bond donor. |
| Bond Length (C≡C) | ~1.21 Å | Characteristic triple bond length of the alkyne moiety. |
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character. The LUMO is the orbital that is most likely to accept electrons, defining its electrophilic character.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.com A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap suggests the molecule is more reactive.
For this compound, DFT calculations would predict the spatial distribution of these orbitals. It is anticipated that the HOMO would be primarily localized on the electron-rich pyridine ring and the π-system of the alkyne group. The LUMO is also expected to be distributed across the π-conjugated system of the pyridine and alkyne moieties. This distribution is crucial for understanding its role in charge-transfer interactions and its reactivity in chemical reactions. wuxibiology.com
| Parameter | Predicted Value (eV) | Interpretation |
|---|---|---|
| EHOMO | -6.5 to -7.0 | Energy of the highest occupied molecular orbital; relates to ionization potential and nucleophilicity. |
| ELUMO | -1.0 to -1.5 | Energy of the lowest unoccupied molecular orbital; relates to electron affinity and electrophilicity. |
| HOMO-LUMO Gap (ΔE) | 5.0 to 6.0 | A relatively large gap suggests high kinetic stability and lower chemical reactivity compared to molecules with smaller gaps. irjweb.com |
Computational methods are invaluable for predicting and interpreting spectroscopic data. DFT calculations can provide theoretical spectra that show a strong correlation with experimental results, aiding in structural confirmation and analysis.
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts (δ). acs.orgconicet.gov.ar By computing the magnetic shielding tensors for each nucleus, a theoretical NMR spectrum can be generated. For this compound, GIAO calculations would predict the characteristic chemical shifts for the protons and carbons of the pyridine ring, the alkynyl carbons, and the carbons in the pentanol (B124592) chain. These predictions are crucial for assigning peaks in an experimental spectrum.
UV-Visible Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating electronic absorption spectra. nih.govmdpi.com This method computes the energies of electronic transitions from the ground state to various excited states. The calculations yield the maximum absorption wavelength (λmax) and the corresponding oscillator strength, which relates to the intensity of the absorption band. youtube.com For this compound, the primary electronic transitions are expected to be π→π* transitions associated with the conjugated pyridine-alkyne system.
| Spectroscopic Parameter | Predicted Value | Assignment / Transition |
|---|---|---|
| 1H NMR (δ, ppm) | ~8.6 (H6-pyridine) | Proton adjacent to the electron-withdrawing nitrogen atom. |
| 13C NMR (δ, ppm) | ~80-90 | Alkynyl carbons (C≡C). |
| UV-Vis (λmax, nm) | ~260-280 nm | π→π* transition of the conjugated pyridine-alkyne system. researchgate.net |
Molecular Modeling and Docking Studies for Ligand-Target Interactions
Molecular modeling, and specifically molecular docking, is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. hilarispublisher.com This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.
Given that numerous pyridine-containing compounds act as enzyme inhibitors, a docking study of this compound could reveal its potential as a bioactive agent. nih.gov A plausible target, for illustrative purposes, could be an enzyme where similar structures have shown activity, such as a protein kinase (e.g., EGFR) or a cholinesterase (e.g., AChE). hilarispublisher.commdpi.com
The docking process involves placing the 3D structure of this compound into the active site of the target protein. A scoring function then evaluates thousands of possible binding poses, estimating the binding affinity (often expressed as a binding energy in kcal/mol). A lower binding energy suggests a more favorable and stable interaction.
A hypothetical docking study would likely reveal key intermolecular interactions:
Hydrogen Bonding: The hydroxyl group (-OH) is a prime candidate for forming hydrogen bonds with amino acid residues (e.g., serine, threonine, or aspartate) in the active site. The pyridine nitrogen can also act as a hydrogen bond acceptor. nih.gov
π-π Stacking: The aromatic pyridine ring can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. hilarispublisher.com
Hydrophobic Interactions: The pentyl chain can form favorable hydrophobic interactions with nonpolar residues within the binding pocket.
These combined interactions would determine the binding specificity and affinity of the compound for the target protein.
| Parameter | Hypothetical Result | Interpretation |
|---|---|---|
| Target Enzyme | Epidermal Growth Factor Receptor (EGFR) | A common target for pyridine-based inhibitors. mdpi.com |
| Binding Energy (kcal/mol) | -7.0 to -9.0 | Indicates a strong and favorable binding affinity to the active site. |
| Key Hydrogen Bonds | -OH group with Aspartic Acid; Pyridine-N with Serine | Critical interactions for anchoring the ligand in the binding pocket. |
| Other Interactions | π-π stacking between pyridine ring and Phenylalanine | Contributes to binding stability and specificity. |
Derivatization Strategies and Analogue Design of 5 Pyridin 2 Yl Pent 4 Yn 1 Ol
Elaboration at the Pyridine (B92270) Nitrogen Atom
The nitrogen atom of the pyridine ring is a key site for modifications that can influence the electronic properties, solubility, and biological interactions of the molecule.
Quaternization: The pyridine nitrogen can be readily alkylated to form pyridinium (B92312) salts. This quaternization introduces a permanent positive charge, which can significantly alter the compound's polarity and its ability to interact with biological targets. For instance, reaction with alkyl halides, such as methyl iodide or benzyl (B1604629) bromide, yields the corresponding N-alkylpyridinium salts. Computational studies have shown that the quaternization of 2-ethynylpyridines dramatically increases their reactivity towards nucleophiles. nih.gov This enhanced electrophilicity can be exploited for selective covalent modification of biomolecules, such as cysteine residues in proteins. nih.gov
N-Oxide Formation: The pyridine nitrogen can be oxidized to form a pyridine N-oxide. This transformation alters the electronic distribution of the pyridine ring, making the C2 and C6 positions more susceptible to nucleophilic attack and the C3 and C5 positions more reactive towards electrophiles. semanticscholar.orgresearchgate.net Common oxidizing agents for this purpose include hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA). arkat-usa.org The resulting N-oxide can then serve as a versatile intermediate for further functionalization of the pyridine ring. semanticscholar.orgresearchgate.net
| Modification | Reagents | Product |
| Quaternization | Methyl Iodide (CH₃I) | 5-(1-methylpyridinium-2-yl)pent-4-yn-1-ol iodide |
| N-Oxide Formation | m-CPBA | 5-(1-oxido-pyridin-2-yl)pent-4-yn-1-ol |
Chemical Modifications of the Alkynyl Chain
The terminal alkyne is a highly versatile functional group that can participate in a wide range of chemical transformations, enabling the introduction of diverse substituents and the construction of more complex molecular architectures.
Sonogashira Coupling: The terminal alkyne of 5-(pyridin-2-yl)pent-4-yn-1-ol is an ideal substrate for the Sonogashira cross-coupling reaction. nih.govorganic-chemistry.orglibretexts.orgwikipedia.orgnih.gov This palladium- and copper-catalyzed reaction allows for the coupling of the alkyne with a variety of aryl, heteroaryl, and vinyl halides. nih.govorganic-chemistry.orgwikipedia.orgnih.gov This strategy is widely used to synthesize conjugated enynes and arylalkynes, which are common motifs in pharmaceuticals and organic materials. wikipedia.org The reaction is typically carried out under mild conditions and tolerates a broad range of functional groups. wikipedia.org
Click Chemistry: The terminal alkyne is a key component in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry". alfa-chemistry.comnih.govsigmaaldrich.cominterchim.fr This reaction with an organic azide (B81097) leads to the formation of a stable 1,2,3-triazole ring. sigmaaldrich.com The CuAAC reaction is known for its high efficiency, regioselectivity, and tolerance to a wide variety of functional groups and reaction conditions, including aqueous media. nih.govsigmaaldrich.com This makes it a powerful tool for bioconjugation and the synthesis of complex molecular architectures. nih.gov
Hydration: The alkyne can undergo hydration to form a ketone. libretexts.orglibretexts.orgchemistrysteps.comkhanacademy.orglumenlearning.com This reaction is typically catalyzed by a mercury(II) salt in the presence of a strong acid, such as sulfuric acid. libretexts.orglibretexts.orglumenlearning.com The addition of water follows Markovnikov's rule, resulting in the formation of a methyl ketone at the terminal position of the original alkyne. libretexts.orgchemistrysteps.com The initial product is an enol, which rapidly tautomerizes to the more stable keto form. libretexts.orglumenlearning.com
| Reaction | Reagents | Product Type |
| Sonogashira Coupling | Aryl/Vinyl Halide, Pd catalyst, Cu(I) cocatalyst, Base | Aryl/Vinyl-substituted alkyne |
| Click Chemistry (CuAAC) | Organic Azide, Cu(I) catalyst | 1,2,3-Triazole |
| Hydration | H₂O, H₂SO₄, HgSO₄ | Methyl Ketone |
Transformations at the Primary Alcohol Functionality
The primary alcohol group provides another handle for derivatization, allowing for the introduction of various functional groups through oxidation, esterification, and etherification.
Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid depending on the choice of oxidizing agent and reaction conditions. libretexts.orgwikipedia.orgbyjus.comlibretexts.org Milder reagents like pyridinium chlorochromate (PCC) will typically stop at the aldehyde stage, while stronger oxidants such as potassium permanganate (B83412) or Jones reagent (chromic acid) will lead to the corresponding carboxylic acid. wikipedia.orglibretexts.org The selective oxidation to the aldehyde is often desired to prevent overoxidation. libretexts.org
Esterification: The alcohol can be converted to an ester through reaction with a carboxylic acid or its derivatives, such as an acid chloride or anhydride. byjus.comcommonorganicchemistry.comorganic-chemistry.org The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. commonorganicchemistry.com Alternatively, milder conditions can be employed using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) in what is known as the Steglich esterification. commonorganicchemistry.com
Etherification: The primary alcohol can be transformed into an ether. The Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a classic method for preparing unsymmetrical ethers. nih.govacs.orggoogle.comresearchgate.net Direct acid-catalyzed dehydration of the alcohol can also lead to symmetrical ethers. masterorganicchemistry.com
| Transformation | Reagents | Product |
| Oxidation to Aldehyde | PCC | 5-(pyridin-2-yl)pent-4-ynal |
| Oxidation to Carboxylic Acid | KMnO₄ or Jones Reagent | 5-(pyridin-2-yl)pent-4-ynoic acid |
| Esterification | Carboxylic Acid, Acid Catalyst | Ester derivative |
| Etherification | Alkyl Halide, Base | Ether derivative |
Introduction of Diverse Functional Groups for Structure-Activity Relationship (SAR) Studies
A systematic exploration of the chemical space around the this compound scaffold is crucial for understanding its structure-activity relationships (SAR). The derivatization strategies discussed in the previous sections provide a powerful toolkit for generating a library of analogues with diverse functional groups.
By combining modifications at the pyridine nitrogen, the alkynyl chain, and the primary alcohol, a wide array of compounds can be synthesized. For example, Sonogashira coupling allows for the introduction of various substituted aryl groups on the alkyne, which can probe the effects of electronic and steric properties on biological activity. Similarly, "click" chemistry can be used to attach a wide range of functionalities, including sugars, peptides, and fluorescent tags, via an azide partner. The modification of the alcohol to esters and ethers with varying chain lengths and functionalities can explore the impact of lipophilicity and hydrogen bonding potential.
| Modification Site | Reaction | Example of Introduced Group |
| Pyridine Nitrogen | Quaternization | N-benzyl |
| Alkynyl Chain | Sonogashira Coupling | Phenyl, Thienyl, etc. |
| Alkynyl Chain | Click Chemistry | 1,2,3-Triazole-linked moiety |
| Primary Alcohol | Esterification | Acetate, Benzoate |
| Primary Alcohol | Etherification | Methyl ether, Benzyl ether |
Synthesis of Chiral Derivatives and Enantioselective Pathways
The introduction of chirality can have a profound impact on the biological activity of a molecule. For this compound, chiral centers can be introduced at the carbon bearing the hydroxyl group.
Asymmetric Reduction: A common strategy to obtain enantiomerically enriched alcohols is the asymmetric reduction of a prochiral ketone precursor. wikipedia.orgrsc.orgacs.orgmdpi.comorganicreactions.org The corresponding ketone, 5-(pyridin-2-yl)pent-4-yn-1-one, can be reduced using chiral reducing agents or catalytic asymmetric hydrogenation. wikipedia.org Catalytic systems often employ a transition metal complex with a chiral ligand, such as those based on ruthenium, rhodium, or iridium. wikipedia.org Oxazaborolidine catalysts, as in the Corey-Bakshi-Shibata (CBS) reduction, are also highly effective for the enantioselective reduction of ketones with borane. mdpi.com
Enzymatic Resolution: Enzymes, such as lipases, can be used for the kinetic resolution of a racemic mixture of this compound. mdpi.com These enzymes can selectively acylate one enantiomer, allowing for the separation of the acylated and unreacted enantiomers. mdpi.com Alternatively, ketoreductases can be employed for the enantioselective reduction of the corresponding ketone to produce a single enantiomer of the alcohol. nih.govoup.com
| Approach | Method | Outcome |
| Asymmetric Synthesis | Asymmetric reduction of the corresponding ketone | Enantiomerically enriched (R)- or (S)-5-(pyridin-2-yl)pent-4-yn-1-ol |
| Resolution | Enzymatic acylation of the racemic alcohol | Separation of enantiomers |
Hybridization of Scaffolds Incorporating the Pyridine-Alkyne Motif
The pyridine-alkyne motif present in this compound can be incorporated into larger, hybrid molecules by connecting it to other pharmacophores or molecular scaffolds. This approach aims to combine the desirable properties of different molecular entities to create novel compounds with enhanced or new functionalities.
The Sonogashira coupling and CuAAC "click" reaction are particularly well-suited for this purpose. nih.gov These reactions provide a reliable means of covalently linking the pyridine-alkyne core to other complex molecules, such as natural products, peptides, or other heterocyclic systems. For instance, the terminal alkyne can be coupled with a halogenated drug molecule via a Sonogashira reaction, or an azide-modified scaffold can be "clicked" onto the alkyne. This modular approach allows for the rapid assembly of diverse and complex hybrid molecules for screening in drug discovery and materials science.
| Reaction | Utility in Hybridization |
| Sonogashira Coupling | C-C bond formation to link with aryl or vinyl-containing scaffolds. nih.gov |
| Click Chemistry (CuAAC) | Formation of a stable triazole linker to connect with azide-functionalized molecules. |
Applications and Research Utility of 5 Pyridin 2 Yl Pent 4 Yn 1 Ol in Chemical Sciences
Role as a Key Building Block in Medicinal Chemistry Research
The inherent functionalities within 5-(pyridin-2-yl)pent-4-yn-1-ol make it an attractive starting material for the synthesis of a diverse array of biologically active molecules. Its pyridine (B92270) moiety can engage in crucial hydrogen bonding and aromatic interactions with biological targets, while the alkyne and alcohol groups provide reactive handles for molecular elaboration and the introduction of further pharmacophoric features.
Scaffold for Novel Inhibitor Design (e.g., CHK1 Inhibitors)
The pyridin-2-yl motif is a recognized scaffold in the design of kinase inhibitors. Notably, derivatives of 2-aminopyridine (B139424) have been extensively explored as inhibitors of Checkpoint Kinase 1 (CHK1), a crucial enzyme in the DNA damage response pathway and a significant target in cancer therapy. The clinical candidate CCT245737 (SRA737), a potent and selective CHK1 inhibitor, features a (pyridin-2-yl)amino pyrazine (B50134) core structure. acs.orgselleckchem.comnih.govresearchgate.net The synthesis of such complex molecules often relies on the strategic coupling of substituted pyridines. A compound like this compound can serve as a valuable precursor, where the alkyne functionality can be further elaborated or used as a linchpin to construct more complex heterocyclic systems, ultimately leading to the generation of novel CHK1 inhibitors or inhibitors of other therapeutically relevant kinases.
Exploration of Noncanonical DNA-Interacting Compounds
Recent research has focused on the development of small molecules that can interact with non-canonical DNA secondary structures, such as G-quadruplexes (G4s) and i-motifs, which are implicated in the regulation of gene expression and are considered promising anticancer targets. dntb.gov.uaresearchgate.netmdpi.comnih.govuniupo.it The synthesis of ligands capable of selectively binding to these structures often employs "click chemistry," a powerful and versatile set of reactions. The terminal alkyne group in this compound makes it an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This allows for the straightforward conjugation of the pyridylalkyne core with various azide-containing molecules to generate libraries of bis-triazolyl-pyridine derivatives. dntb.gov.uaresearchgate.netmdpi.comnih.govuniupo.it These derivatives can then be screened for their ability to interact with and modulate the stability of G4 and i-motif DNA structures, potentially leading to the discovery of novel therapeutic agents.
The table below illustrates the potential of pyridyl-alkyne scaffolds in generating diverse molecular structures for screening as noncanonical DNA-interacting agents.
| Pyridine Precursor | Azide (B81097) Partner | Resulting Compound Class | Potential Application |
| This compound | Various organic azides | Bis-triazolyl-pyridine derivatives | G-quadruplex and i-motif binders |
Precursor for Bioactive Heterocycles and Natural Product Analogues
The dual functionality of the alkyne and alcohol groups in this compound provides a versatile platform for the synthesis of a wide range of bioactive heterocycles. The terminal alkyne can participate in various cyclization reactions, while the alcohol can be oxidized, protected, or converted into a leaving group to facilitate further transformations. For instance, platinum-catalyzed cyclization of pyridine-substituted propargylic alcohols has been shown to be an efficient method for the synthesis of indolizine (B1195054) derivatives. nih.gov Indolizines are a class of nitrogen-containing heterocyclic compounds that form the core of many natural products and exhibit a broad spectrum of biological activities. The ability to readily access highly functionalized heterocyclic systems from simple precursors like this compound is of significant interest in drug discovery and chemical biology.
Fragment-Based Drug Discovery Applications
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds in drug discovery. nih.govnih.govmdpi.comacs.org This approach involves screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. The structural information from these initial hits is then used to design more potent and selective ligands. The 2-aminopyridine motif has been successfully employed in fragment-based screening campaigns. mdpi.com this compound, with a molecular weight suitable for a fragment library, presents an interesting candidate for FBDD. The pyridine ring can provide key interactions with a target protein, while the pentynol side chain offers vectors for fragment growing or linking strategies to develop more potent and elaborate molecules.
Contributions to Methodological Development in Organic Synthesis
Beyond its applications in medicinal chemistry, this compound and its structural motifs are instrumental in the development and optimization of synthetic methodologies. The synthesis of this compound itself often relies on powerful cross-coupling reactions, and its functional groups are amenable to a wide range of chemical transformations.
The most common and efficient method for the synthesis of 2-alkynylpyridines is the Sonogashira cross-coupling reaction. researchgate.netresearchgate.netvinhuni.edu.vnrsc.orgnih.gov This palladium- and copper-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide is a cornerstone of modern organic synthesis. The preparation of this compound would typically involve the coupling of a 2-halopyridine with pent-4-yn-1-ol. The successful application of this reaction with functionalized substrates like pent-4-yn-1-ol, which contains a free hydroxyl group, contributes to the expanding scope and utility of the Sonogashira coupling in the synthesis of complex molecules without the need for extensive protecting group strategies. The resulting pyridyl-alkyne products are valuable intermediates for further synthetic manipulations, including cyclization reactions to form novel heterocyclic systems. nih.gov
Exploration in Materials Science for Advanced Applications (e.g., Non-Linear Optics)
The unique electronic properties of molecules containing both a pyridine ring and an alkyne moiety make them intriguing candidates for applications in materials science, particularly in the field of non-linear optics (NLO). NLO materials are capable of altering the properties of light that passes through them and have potential applications in telecommunications, optical computing, and data storage.
The combination of an electron-donating or electron-withdrawing group (the pyridine ring can act as either, depending on its substitution and coordination) with a π-conjugated system (the alkyne) is a common design strategy for creating molecules with large second-order NLO responses. acs.orgmdpi.comdtic.milmdpi.com The extended π-system facilitated by the alkyne bridge in this compound can lead to significant intramolecular charge transfer upon excitation, a key requirement for NLO activity. Research in this area involves the synthesis and characterization of novel chromophores incorporating such pyridyl-alkyne motifs and the evaluation of their NLO properties. While direct studies on this compound for NLO applications may be limited, the broader class of pyridine-alkyne conjugates is an active area of investigation for the development of advanced optical materials.
Integration into Click Chemistry and Bioconjugation Methodologies
The unique combination of a terminal alkyne, a primary alcohol, and a pyridine ring in this compound makes it a versatile reagent for click chemistry and bioconjugation. The terminal alkyne serves as a handle for engaging in highly efficient and specific cycloaddition reactions with azide-functionalized molecules. The hydroxyl group offers a site for further chemical modification, allowing for the attachment of this pyridyl-alkyne moiety to other molecules of interest. The pyridine ring itself can influence the properties of the molecule and the bioconjugation reaction.
One of the key applications of terminal alkynes like the one in this compound is in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is known for its high efficiency, selectivity, and biocompatibility under controlled conditions. The pyridine moiety in this compound can potentially play a beneficial role in CuAAC reactions. Research has shown that azides containing a picolyl moiety (a pyridylmethyl group) can accelerate the rate of CuAAC. nih.gov This rate enhancement is attributed to the ability of the pyridine nitrogen to chelate the copper(I) catalyst, thereby increasing its effective concentration at the site of the reaction. nih.gov This leads to a more efficient formation of the triazole linkage that connects the alkyne and azide partners. Although this compound contains the pyridine on the alkyne partner rather than the azide, a similar chelating effect could potentially influence the reaction kinetics.
The general scheme for a CuAAC reaction involving an alkyne such as this compound and an azide-modified biomolecule is depicted below:
General Reaction Scheme for CuAAC Bioconjugation
Where R-alkyne represents a molecule containing a terminal alkyne, such as this compound, and N3-Biomolecule is a biomolecule functionalized with an azide group.
Beyond catalysis, the pyridine ring can be leveraged to introduce other functionalities. For instance, quaternization of the pyridine nitrogen has been shown to dramatically increase the reactivity of vinyl and alkynyl pyridines towards cysteine residues in proteins. nih.gov This suggests that a quaternized derivative of this compound could be used for selective cysteine modification, a valuable strategy for creating homogenous antibody-drug conjugates (ADCs). nih.gov
The table below summarizes the potential advantages of incorporating a pyridyl moiety, as present in this compound, into alkyne reagents for bioconjugation.
| Feature of Pyridyl Group | Potential Advantage in Bioconjugation | Relevant Click Chemistry Approach |
| Copper Chelation | Acceleration of CuAAC reaction rates, allowing for lower catalyst concentrations and reduced cellular toxicity. nih.gov | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Quaternization | Activation of the alkyne for nucleophilic addition, enabling cysteine-selective protein modification. nih.gov | Thiol-yne/Thiol-Michael Addition |
| Charge Modulation | Introduction of a positive charge upon quaternization, which can be used to alter the electrophoretic mobility of proteins for analytical purposes. nih.gov | Post-conjugation analysis |
| Solubility | The polar pyridine ring may enhance the aqueous solubility of the alkyne reagent and its bioconjugates. | General bioconjugation |
While strain-promoted azide-alkyne cycloaddition (SPAAC) offers a copper-free alternative for bioconjugation in living systems, the design of the strained cyclooctyne (B158145) is critical for reactivity. Terminal alkynes like this compound are not directly used in SPAAC but would be reacted with a strained cyclooctyne that has been functionalized with an azide.
The research findings on related pyridyl-containing compounds highlight the untapped potential of molecules like this compound. For example, studies on picolyl azides have demonstrated a significant increase in the rate of CuAAC, which is a critical factor for efficient labeling of biomolecules, especially at low concentrations.
Mechanistic and Theoretical Investigations of 5 Pyridin 2 Yl Pent 4 Yn 1 Ol Reactivity
Elucidation of Reaction Mechanisms for Synthetic Transformations
The reactivity of 5-(pyridin-2-yl)pent-4-yn-1-ol is characterized by the distinct chemistries of its pyridine (B92270) and alcohol-alkyne moieties. Synthetic transformations often involve dearomatization of the pyridine ring, a process that is thermodynamically challenging but synthetically valuable for creating complex molecular architectures. researchgate.net The disruption of the aromatic system requires significant energy input, which can be compensated by the formation of stable C-C, C-H, or C-heteroatom bonds in subsequent steps. researchgate.net
One potential reaction pathway involves the nucleophilic dearomatization of the pyridine ring. researchgate.net This can be followed by tandem or stepwise transformations, leading to a variety of functionalized heterocyclic skeletons. researchgate.net For instance, cycloaddition reactions are a common strategy. While specific studies on this compound are limited, related pyridinium (B92312) systems have been shown to undergo [4+2] cycloadditions. nih.gov In such a reaction involving this compound, the pyridine ring would act as the 4π component. Theoretical calculations on similar systems suggest that these cycloadditions often proceed through a stepwise mechanism rather than a concerted one. nih.gov
The alcohol and alkyne functionalities also offer numerous avenues for transformation. The terminal alkyne can participate in various coupling reactions, such as Sonogashira, Glaser, or Cadiot-Chodkiewicz couplings, to extend the carbon chain. The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or it can be used as a nucleophile in etherification or esterification reactions. The interplay between the pyridine nitrogen and the hydroxyl group can also lead to intramolecular cyclization reactions, potentially forming novel heterocyclic systems.
Computational Studies on Reaction Energetics and Transition States
Density Functional Theory (DFT) calculations are a powerful tool for investigating the energetics and transition states of reactions involving pyridine derivatives. researchgate.netnih.gov For this compound, computational studies can elucidate the feasibility of various reaction pathways by calculating the activation energies and reaction enthalpies.
In the context of cycloaddition reactions, DFT calculations can help determine whether the reaction proceeds via a concerted or stepwise mechanism by locating the transition states and any intermediates. nih.gov For example, in a stepwise [4+2] cycloaddition, two distinct transition states corresponding to the formation of each new covalent bond would be identified. The energy profile of the reaction can reveal which diastereomer is kinetically and thermodynamically favored. nih.gov Computational analysis of related pyridinium ions has shown that electrostatic interactions between substituents on the pyridine ring and the dienophile can significantly stabilize the favored transition state, thereby controlling the diastereoselectivity of the reaction. nih.gov
Frontier Molecular Orbital (FMO) analysis is another crucial computational tool. researchgate.net By examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of this compound and its potential reaction partners, one can predict the regioselectivity and reactivity in pericyclic reactions. The energy gap between the HOMO and LUMO also provides an indication of the molecule's kinetic stability. smf.mx
The following table illustrates the type of data that can be obtained from computational studies on reaction energetics. The values are hypothetical and serve to demonstrate the application of these methods to this compound.
| Reaction Pathway | Transition State (TS) | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |
| [4+2] Cycloaddition (Concerted) | TS_concerted | 35.2 | -15.8 |
| [4+2] Cycloaddition (Stepwise, TS1) | TS_stepwise1 | 28.5 | -5.2 |
| [4+2] Cycloaddition (Stepwise, TS2) | TS_stepwise2 | 30.1 | -15.8 |
| Intramolecular Cyclization | TS_cyclization | 25.7 | -10.3 |
Analysis of Substituent Effects on Reactivity and Selectivity
Substituents on the pyridine ring can significantly influence the reactivity and selectivity of this compound. nih.gov Electron-donating groups (EDGs) increase the electron density on the pyridine ring, making it more susceptible to electrophilic attack but less reactive in nucleophilic dearomatization reactions. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, facilitating nucleophilic attack and dearomatization. nih.gov
The position of the substituent also plays a critical role. For instance, a substituent at the 4-position of the pyridine ring can have a more pronounced electronic effect compared to a substituent at the 3- or 5-position due to resonance effects. researchgate.net In the context of metal-catalyzed reactions, the electronic nature of substituents on the pyridine ligand can tune the catalytic activity and selectivity of the metal center. nih.gov Studies on iron complexes with substituted pyridine ligands have shown a direct correlation between the electronic properties of the substituent and the redox potential of the iron center, which in turn affects the catalytic efficiency in oxidation reactions. nih.gov
The following table provides a qualitative prediction of the effect of different substituents on the reactivity of the pyridine ring in this compound.
| Substituent at 4-position | Electronic Effect | Effect on Nucleophilic Aromatic Substitution | Effect on Electrophilic Aromatic Substitution |
| -NO₂ | Electron-withdrawing | Activating | Deactivating |
| -Cl | Electron-withdrawing (inductive), Electron-donating (resonance) | Activating | Deactivating |
| -CH₃ | Electron-donating | Deactivating | Activating |
| -OCH₃ | Strong Electron-donating | Deactivating | Strongly Activating |
Conformational Analysis and Dynamics
The flexibility of the pentynyl chain in this compound allows for multiple conformations. Conformational analysis, often performed using a combination of NMR spectroscopy and computational methods like DFT, is crucial for understanding the molecule's three-dimensional structure and its influence on reactivity. researchgate.netnih.govnih.gov
The relative orientation of the pyridine ring and the alcohol group is determined by the torsion angles along the pentynyl chain. Intramolecular hydrogen bonding between the hydroxyl proton and the pyridine nitrogen atom can significantly influence the conformational preferences, leading to a more rigid structure. researchgate.netnih.gov Such interactions can be identified through NMR studies by observing changes in the chemical shifts of the protons involved. nih.gov
Molecular dynamics simulations can provide insights into the dynamic behavior of this compound in solution, showing how the molecule explores different conformational states over time. mdpi.com Understanding the conformational landscape is particularly important for predicting the outcomes of intramolecular reactions, where the proximity of the reacting groups is a key factor.
Hydrogen Bonding Interactions and Intermolecular Associations
Hydrogen bonding plays a significant role in the structure and properties of this compound. nih.govrsc.org As mentioned, intramolecular hydrogen bonding between the hydroxyl group and the pyridine nitrogen is possible. researchgate.netnih.gov This interaction would result in the formation of a cyclic-like structure, which can affect the molecule's reactivity and physical properties.
In the solid state and in concentrated solutions, intermolecular hydrogen bonds are expected to be prevalent. The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of chains or more complex networks. nih.gov The pyridine nitrogen can also act as a hydrogen bond acceptor. rsc.org These intermolecular interactions are crucial in crystal engineering, influencing the packing of molecules in the crystal lattice. nih.gov Theoretical methods such as Quantum Theory of Atoms in Molecules (QTAIM) and analysis of the molecular electrostatic potential surface (MEPS) can be used to characterize and quantify the strength of these hydrogen bonds. nih.gov
The presence of strong intermolecular hydrogen bonds can also influence the molecule's solubility and boiling point. In reactions, these interactions can affect the accessibility of the reactive sites to reagents.
Future Research Directions and Emerging Opportunities for 5 Pyridin 2 Yl Pent 4 Yn 1 Ol
Development of Sustainable and Green Synthetic Routes
Traditional synthetic methods for pyridine (B92270) derivatives often rely on harsh conditions and hazardous reagents. ijarsct.co.in The future of synthesizing 5-(pyridin-2-yl)pent-4-yn-1-ol and related compounds lies in the adoption of green chemistry principles to enhance efficiency and minimize environmental impact. ijarsct.co.in
Key research avenues include:
Multicomponent Reactions (MCRs): Designing one-pot MCRs that combine simple precursors to construct the pyridine-alkyne scaffold can significantly reduce waste and energy consumption. nih.gov
Nanocatalysis: The use of heterogeneous nanocatalysts offers advantages such as high efficiency, easy separation, and reusability, making the synthesis process more economical and environmentally friendly. researchgate.net For instance, copper nanoparticles on charcoal or magnetic chitosan have been used for synthesizing substituted pyridines. researchgate.net
Alternative Solvents and Energy Sources: Exploring the use of greener solvents like water or bio-solvents, or employing solvent-free conditions, will be crucial. ijarsct.co.in Microwave-assisted synthesis is another promising technique for accelerating reaction times and improving yields. ijarsct.co.in
| Approach | Key Features | Sustainability Advantages | Potential Catalysts |
|---|---|---|---|
| Traditional Synthesis | Often multi-step, may use harsh reagents and high temperatures. | Low | Homogeneous metal catalysts |
| Multicomponent Reactions (MCRs) | One-pot synthesis from three or more reactants. | High atom economy, reduced waste and purification steps. researchgate.net | Acid/base catalysts, metal complexes. nih.gov |
| Nanocatalysis | Use of catalysts in the nanometer size range. | High activity, reusability, mild reaction conditions. researchgate.net | Cu/magnetic chitosan, CaO@SiO2@BAIL. researchgate.net |
| Microwave-Assisted Synthesis | Use of microwave irradiation to heat reactions. | Rapid heating, shorter reaction times, often higher yields. ijarsct.co.in | Various catalysts compatible with microwave conditions. |
Exploration of Novel Catalytic Systems for Functionalization
The pyridine ring and the alkyne group in this compound are both amenable to a wide range of chemical transformations. Future research will focus on developing novel catalytic systems to selectively functionalize this molecule, thereby expanding its synthetic utility.
C-H Functionalization: Transition metal catalysis has become a powerful tool for the direct functionalization of C-H bonds. nih.gov Developing catalysts that can selectively activate and modify the C-H bonds on the pyridine ring of this compound at positions other than the readily accessible C2 position is a significant area of interest. nih.gov Catalytic systems based on palladium, rhodium, and iridium are being explored for such distal functionalizations. nih.govnih.gov
Alkyne Modifications: The terminal alkyne is a gateway to numerous transformations. Copper-catalyzed reactions, for instance, can be used to couple the alkyne with various partners. acs.org Research into new metal-based or organocatalytic systems can lead to novel cycloadditions, hydrations, and coupling reactions, creating a diverse library of derivatives.
Asymmetric Catalysis: Introducing chirality into the molecule through asymmetric catalysis can generate enantiomerically pure compounds, which is of paramount importance for pharmaceutical applications.
| Catalytic Strategy | Target Moiety | Description | Exemplary Catalyst Systems |
|---|---|---|---|
| Distal C-H Arylation | Pyridine Ring (C3, C4 positions) | Directly forms a carbon-carbon bond between the pyridine ring and an aryl group. nih.gov | Pd(OAc)2/1,10-phenanthroline nih.gov |
| N-Annulation | Pyridine Ring Synthesis | Forms the pyridine ring from acyclic precursors like allyl amines and alkynes. rsc.orgrsc.org | Rh(III) catalysts with Cu(II) oxidants rsc.orgrsc.org |
| Asymmetric Coupling | Alkyne Group | Couples the pyridine heterocycle with a terminal alkyne to create chiral molecules. acs.org | Copper(I) with chiral ligands acs.org |
| Azazirconacycle Formation | Pyridine Ring Synthesis | Selective preparation of highly substituted pyridines from two different alkynes and a nitrile. acs.org | Cp2ZrEt2 followed by NiCl2(PPh3)2 acs.org |
Advanced Applications in Chemical Biology Probes
Bioorthogonal chemistry involves reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org The terminal alkyne in this compound makes it an ideal candidate for bioorthogonal labeling, particularly through "click chemistry." acs.orgresearchgate.net
Future opportunities in this area include:
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click reaction is highly biocompatible and allows for the labeling of azide-modified biomolecules in living cells. wikipedia.org Derivatives of this compound could be incorporated into fluorescent dyes or affinity tags to track proteins, glycans, or other cellular components. website-files.com
Metabolic Labeling: Cells can be fed precursors containing a bioorthogonal handle (like an azide), which are then incorporated into biomolecules. acs.org A probe derived from this compound could then be used to visualize and study these molecules in their native environment.
Drug Delivery and Targeting: The molecule could be used as a linker to attach drugs to targeting moieties (e.g., antibodies), enabling the specific delivery of therapeutics to cancer cells or other diseased tissues.
Integration with Machine Learning for Retrosynthesis and Property Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research. zju.edu.cn These tools can accelerate the discovery and optimization of molecules like this compound.
Retrosynthesis Prediction: AI-driven retrosynthesis tools can propose novel and efficient synthetic routes to a target molecule by analyzing vast databases of chemical reactions. arxiv.orgchemrxiv.org This can help chemists design more effective syntheses for complex derivatives of this compound, saving time and resources. mit.eduopenreview.net
Property Prediction: ML models can predict the physicochemical and biological properties of virtual compounds before they are synthesized. bme.huresearchgate.net By creating a virtual library of derivatives of this compound, researchers can use AI to screen for candidates with desirable properties, such as specific binding affinities for a biological target or optimal electronic properties for materials science applications. This approach significantly narrows down the number of compounds that need to be synthesized and tested in the lab. bme.hu
Design of Next-Generation Molecular Architectures for Diverse Research Areas
The unique combination of functional groups in this compound makes it an excellent scaffold for building larger, more complex molecular architectures with tailored functions.
Pharmaceuticals and Agrochemicals: The pyridine ring is a common feature in many FDA-approved drugs and agrochemicals due to its ability to engage in hydrogen bonding and other key interactions with biological receptors. nih.govresearchgate.net The alkyne and alcohol groups provide handles for further modification to optimize activity and pharmacokinetic properties. nih.gov
Materials Science: Pyridine-containing ligands are widely used in coordination chemistry to create metal-organic frameworks (MOFs) and other advanced materials. arkat-usa.org The alkyne functionality can be used for surface functionalization of materials like gold nanoparticles or for polymerization to create novel polymers with interesting optical or electronic properties. acs.orgnih.gov
Molecular Switches: The pyridine unit can act as a "proton crane" in molecules designed to switch between different states upon exposure to light or other stimuli, a property that is highly valuable for developing molecular machines and smart materials. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
